Poloxipan Poloxipan
Brand Name: Vulcanchem
CAS No.: 606955-72-0
VCID: VC14456575
InChI: InChI=1S/C14H10BrN3O3S/c1-7-12(19)16-14-18(17-7)13(20)11(22-14)6-8-5-9(15)3-4-10(8)21-2/h3-6H,1-2H3/b11-6-
SMILES: Array
Molecular Formula: C14H10BrN3O3S
Molecular Weight: 380.22 g/mol

Poloxipan

CAS No.: 606955-72-0

Cat. No.: VC14456575

Molecular Formula: C14H10BrN3O3S

Molecular Weight: 380.22 g/mol

* For research use only. Not for human or veterinary use.

Poloxipan - 606955-72-0

Specification

CAS No. 606955-72-0
Molecular Formula C14H10BrN3O3S
Molecular Weight 380.22 g/mol
IUPAC Name (2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Standard InChI InChI=1S/C14H10BrN3O3S/c1-7-12(19)16-14-18(17-7)13(20)11(22-14)6-8-5-9(15)3-4-10(8)21-2/h3-6H,1-2H3/b11-6-
Standard InChI Key UEMYVTYHECWXSR-WDZFZDKYSA-N
Isomeric SMILES CC1=NN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/SC2=NC1=O
Canonical SMILES CC1=NN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=NC1=O

Introduction

The compound (2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H- thiazolo[3,2-b] triazine-3,7(2H)-dione is a complex organic molecule featuring a thiazolo-triazine core. This heterocyclic compound includes a thiazole ring fused with a triazine ring, along with various functional groups such as bromine and methoxy substituents. The presence of these groups contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis

The synthesis of (2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H- thiazolo[3,2-b] triazine-3,7(2H)-dione typically involves multi-step synthetic routes. Common methods include:

  • Step 1: Formation of the thiazole ring from appropriate precursors.

  • Step 2: Construction of the triazine ring through condensation reactions.

  • Step 3: Introduction of the benzylidene group via a condensation reaction.

Each step requires careful optimization of conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Biological Activity

Compounds with similar thiazolo-triazine structures have shown promising biological activities, including:

  • Antibacterial Activity: Thiazolo-triazine derivatives have been noted for their broad-spectrum antibacterial properties, often enhanced by electron-withdrawing groups in the phenyl ring .

  • Anticancer Activity: These compounds may exhibit anticancer effects by inhibiting specific enzymes or modulating cellular signaling pathways.

Research Findings

Compound FeatureDescription
Chemical StructureThiazolo-triazine core with bromine and methoxy substituents.
Synthetic RouteMulti-step synthesis involving thiazole and triazine ring formation.
Biological ActivityPotential antibacterial and anticancer properties.
Chemical PropertiesParticipates in nucleophilic substitution and addition reactions.

Given the lack of specific literature on (2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H- thiazolo[3,2-b] triazine-3,7(2H)-dione, the information provided is based on similar compounds within the thiazolo-triazine class. Further research is needed to fully elucidate its properties and biological activities.

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